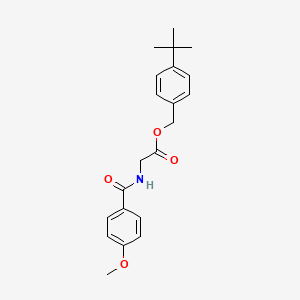

4-tert-butylbenzyl N-(4-methoxybenzoyl)glycinate

Descripción general

Descripción

4-tert-butylbenzyl N-(4-methoxybenzoyl)glycinate, also known as TBB or TBBPA, is a chemical compound that is widely used as a flame retardant in various industries. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. TBBPA is used in the manufacturing of electronic devices, plastics, and textiles due to its ability to resist fire and reduce the risk of ignition. However, there have been concerns about the potential environmental and health effects of TBBPA, which has led to a growing interest in scientific research on this compound.

Aplicaciones Científicas De Investigación

Molecular Structure and Hydrogen Bonding

A study on hydrogen-bonded chains and tetramolecular hydrogen-bonded aggregates reveals insights into the molecular structure and interactions involving similar compounds. Molecules like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole show simple C9 chains formed by a single C-H...N hydrogen bond, demonstrating the significance of hydrogen bonding in molecular assembly and crystal structure formation (Abonía et al., 2007).

Protective Group in Organic Synthesis

4-Methoxy-α-methylbenzyl alcohol, related to the compound , has been introduced as a new protecting group for carboxylic acids. This highlights the utility of methoxybenzyl-protected esters in organic synthesis, particularly in conditions compatible with functional groups sensitive to reductive debenzylation reactions (Yoo et al., 1990).

Schiff Base Compounds and Biological Activity

Research into Schiff base compounds involving N'-substituted benzohydrazide derivatives has unveiled their potential bioactive properties. These compounds exhibit significant antibacterial, antifungal, and antioxidant activities, as well as interactions with DNA, indicating their relevance in pharmaceutical and biomedical applications (Sirajuddin et al., 2013).

Fluorescent and Thermoresponsive Polymers

A study on fluorescent, thermoresponsive polymers incorporating 9-(4-vinylbenzyl)-9H-carbazole, a structurally related compound, shows the design of materials with multiple lower critical solution temperatures (LCSTs). This research contributes to the development of advanced materials with potential applications in drug delivery, sensors, and temperature-responsive surfaces (Lessard et al., 2012).

Metabolism and Human Excretion Studies

Investigations into the metabolism and excretion kinetics of lysmeral, a fragrance compound structurally akin to 4-tert-butylbenzyl N-(4-methoxybenzoyl)glycinate, provide valuable data for toxicokinetic studies and biomonitoring. Such research is crucial for understanding the biological fate of synthetic compounds in humans (Scherer et al., 2017).

Propiedades

IUPAC Name |

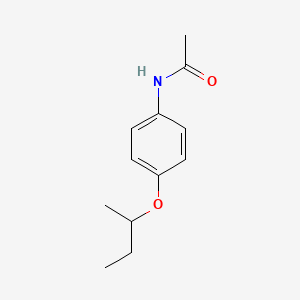

(4-tert-butylphenyl)methyl 2-[(4-methoxybenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)17-9-5-15(6-10-17)14-26-19(23)13-22-20(24)16-7-11-18(25-4)12-8-16/h5-12H,13-14H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZPJGFNZVFSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4621559.png)

![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4621589.png)

![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)benzenesulfonamide](/img/structure/B4621592.png)

![methyl 2-({[2-(mesitylsulfonyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4621603.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4621610.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4621618.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4621640.png)

![methyl 7-cyclopropyl-3-(4-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621650.png)

![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)